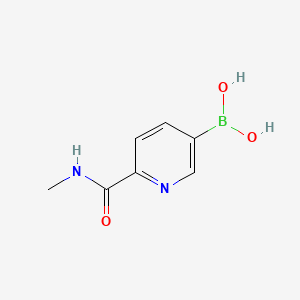

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

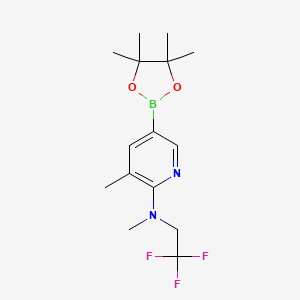

“(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1217340-94-7. It has a molecular weight of 179.97 and its IUPAC name is 6-[(methylamino)carbonyl]-3-pyridinylboronic acid . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9BN2O3/c1-9-7(11)6-3-2-5(4-10-6)8(12)13/h2-4,12-13H,1H3,(H,9,11) . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis

Boronic acids, including “this compound”, are highly valuable building blocks in organic synthesis. They are involved in many chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki-Miyaura cross-coupling reaction is a particularly important application .Physical And Chemical Properties Analysis

“this compound” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 179.97 .Scientific Research Applications

6-MCPB has many applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, amides, and esters. It has also been used as an inhibitor of enzymes, such as proteases and phosphatases. 6-MCPB has been used as an activator of enzymes, such as oxidases, and it has also been used as a fluorescent probe in biochemical assays.

Mechanism of Action

Target of Action

The primary target of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is the palladium (II) complexes . These complexes play a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various applications in organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors. The compound is generally environmentally benign , and its reactivity can be tailored for application under specific SM coupling conditions . It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy.

Advantages and Limitations for Lab Experiments

6-MCPB has many advantages for use in lab experiments. It is a highly stable compound, with a shelf-life of up to 5 years. It is also highly soluble in water, making it easy to work with. Additionally, 6-MCPB is highly reactive, making it a useful tool for a variety of biochemical and physiological experiments.

However, there are also some limitations to using 6-MCPB in lab experiments. It is not a very selective compound, meaning that it can interact with a variety of molecules, which could potentially lead to unwanted side effects. Additionally, 6-MCPB is not very cost-effective, as it is relatively expensive to synthesize.

Future Directions

There are a number of potential future directions for 6-MCPB research. One potential direction is to explore the use of 6-MCPB as a drug delivery agent. 6-MCPB has been shown to be able to interact with a variety of molecules, making it a potential candidate for drug delivery. Additionally, 6-MCPB could be used to target specific molecules and pathways, making it a potential tool for precision medicine.

Another potential future direction is to explore the use of 6-MCPB as a fluorescent probe. 6-MCPB has been shown to have a variety of biochemical and physiological effects, making it a potential tool for studying biological processes in more detail. Additionally, 6-MCPB has been shown to be a highly stable compound, making it a potential candidate for long-term studies.

Finally, 6-MCPB could be used to develop new synthetic methods. 6-MCPB has been shown to be a highly reactive compound, making it a potential tool for developing new synthetic methods for organic compounds. Additionally, 6-MCPB could be used to develop new catalysts for organic reactions, making it a potential tool for improving the efficiency of organic synthesis.

Conclusion

In conclusion, 6-MCPB is a versatile compound with a

Synthesis Methods

6-MCPB can be synthesized using a variety of methods. The most common method is the reaction of methyl carbamate with pyridine-3-boronic acid in the presence of an acid catalyst. This reaction produces 6-MCPB in yields of up to 98%. Other methods of synthesis include the reaction of methyl carbamate with pyridine-3-boronic acid in the presence of an alkaline catalyst, and the reaction of methyl carbamate with pyridine-3-boronic acid in the presence of a palladium catalyst.

Safety and Hazards

The safety information for “(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s important to handle this compound with care, following all safety precautions.

properties

IUPAC Name |

[6-(methylcarbamoyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c1-9-7(11)6-3-2-5(4-10-6)8(12)13/h2-4,12-13H,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDGTPAHKOWCSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)NC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855763 |

Source

|

| Record name | [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217340-94-7 |

Source

|

| Record name | [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B572216.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B572220.png)